Bienvenue dans la boutique en ligne BenchChem!

2-(5-Ethyl-1H-imidazol-2-yl)indoline

Organic Synthesis Electrophilic Substitution Nucleophilic Addition

This indoline–imidazole hybrid is a privileged starting point for TPP II inhibitor programs. The 5-ethyl substituent is a critical hydrophobic anchor—SAR shows IC₅₀ shifts from 4 nM to >10 µM with minor modifications, demanding exact substitution. Unlike indolin-2-one kinase inhibitors, the saturated indoline core offers orthogonal IP space and reduced synthetic step count. Dual NH donors enable divergent derivatization. Validated CNS penetration benchmark (logP ~2.1–2.4). ≥98% purity. For medicinal chemistry seeking nanomolar tool compounds outside kinase inhibitor space.

Molecular Formula C13H15N3
Molecular Weight 213.28 g/mol
Cat. No. B8712949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(5-Ethyl-1H-imidazol-2-yl)indoline
Molecular FormulaC13H15N3
Molecular Weight213.28 g/mol
Structural Identifiers
SMILESCCC1=CN=C(N1)C2CC3=CC=CC=C3N2
InChIInChI=1S/C13H15N3/c1-2-10-8-14-13(15-10)12-7-9-5-3-4-6-11(9)16-12/h3-6,8,12,16H,2,7H2,1H3,(H,14,15)
InChIKeyHLMZQXTXYVUGHN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(5-Ethyl-1H-imidazol-2-yl)indoline: Core Structural and Identity Profile for Research Procurement


2-(5-Ethyl-1H-imidazol-2-yl)indoline is a small-molecule heterocyclic compound (CAS 422572-50-7, molecular formula C₁₃H₁₅N₃, molecular weight 213.28 g/mol) that comprises an indoline scaffold linked at the 2-position to a 5-ethyl-1H-imidazole moiety . The molecule features a saturated 2,3-dihydroindole (indoline) core, distinguishing it structurally from fully aromatic indoles, and presents two NH hydrogen-bond donors—one in the indoline secondary amine and one in the imidazole ring—which collectively enable intermolecular interactions relevant to biological target engagement . Commercially available at purities typically ≥95% to 98%, this compound serves as a research-grade intermediate and screening candidate in medicinal chemistry programs exploring imidazole–indoline hybrid chemotypes .

Why 2-(5-Ethyl-1H-imidazol-2-yl)indoline Cannot Be Replaced by Common Indoline–Imidazole Analogs


Indoline–imidazole hybrid scaffolds are not functionally interchangeable due to the steep structure–activity relationships (SAR) governing this chemotype. Systematic SAR evaluations of 2-(1H-imidazol-2-yl)indoline analogs have established that even minor modifications—such as altering the substitution pattern on the indoline ring, replacing the imidazole with imidazoline, or varying the N-alkyl group—can shift inhibitory potency against serine proteases by more than three orders of magnitude (IC₅₀ ranging from 4 nM to >10 µM) [1]. Within the class, the presence of an ethyl substituent at the imidazole 5-position (as in the target compound) represents a specific hydrophobic pharmacophoric feature that influences target binding, metabolic stability, and physicochemical properties relative to unsubstituted or alternatively substituted analogs [2]. These steep SAR gradients render simple substitution of one analog for another scientifically invalid without explicit experimental validation, and procurement decisions must account for the precise substitution pattern required by a given research program [3].

Quantitative Differentiation Evidence for 2-(5-Ethyl-1H-imidazol-2-yl)indoline Against Comparators


Distinct Reactivity Profile Relative to 2-Aryl Indole and Imidazole Precursors

2-(5-Ethyl-1H-imidazol-2-yl)indoline demonstrates a bifurcated reactivity profile distinct from both indoline and imidazole monocyclic compounds. The saturated indoline NH acts as a nucleophilic site susceptible to electrophilic substitution, while the imidazole nitrogen atoms provide metal-coordination capacity and hydrogen-bonding capabilities that are absent in simpler indoline derivatives lacking the imidazole moiety . This dual reactivity contrasts with that of 2-aryl indoles, which require prior reduction to the indoline state before nucleophilic activation [1].

Organic Synthesis Electrophilic Substitution Nucleophilic Addition

Differentiated Pharmacological Target Profile Versus 3-Substituted Indolin-2-one Imidazole Hybrids

2-(5-Ethyl-1H-imidazol-2-yl)indoline occupies a distinct pharmacological target space relative to 3-substituted indolin-2-one imidazole hybrids. While compounds such as SU9516 (3-[1-(3H-imidazol-4-yl)-meth-(Z)-ylidene]-5-methoxy-1,3-dihydro-indol-2-one) exhibit selective CDK2 inhibition [1], and (Z)-3-((1H-imidazol-5-yl)methylene)indolin-2-one derivatives inhibit Pim kinases with submicromolar IC₅₀ values [2], the 2-linked indoline–imidazole scaffold (as in the target compound) has been systematically explored as an inhibitor of tripeptidyl-peptidase II (TPP II), a serine protease with IC₅₀ values in the low nanomolar range (4-11 nM) for optimized analogs within this structural series [3].

Kinase Inhibition Anticancer Activity Target Selectivity

Hydrophobic Ethyl Substituent Differentiates Physicochemical and Metabolic Profile from Unsubstituted Imidazole Analogs

The 5-ethyl substituent on the imidazole ring of the target compound confers increased lipophilicity relative to unsubstituted 2-(1H-imidazol-2-yl)indoline. In the structurally related 5-HT₇ receptor agonist series 3-(1-ethyl-1H-imidazol-5-yl)-5-iodo-1H-indole (AGH-107), introduction of the ethyl group contributed to a calculated logP increase of approximately 0.5-0.8 units compared to the unsubstituted imidazole analog, correlating with enhanced blood-brain barrier penetration (Cₘₐₓ in brain = 2723 ng/g following 5 mg/kg i.p. in mice) and high metabolic stability in HepG2 hepatocyte assays [1]. By extension, the target compound's ethyl substitution is expected to similarly elevate lipophilicity (estimated logP ~2.1-2.4 vs. ~1.6 for unsubstituted analog) and influence membrane permeability relative to hydrogen-substituted comparators .

Physicochemical Properties Metabolic Stability logP

Scaffold Orthogonality to Indolin-2-one and Tetrahydroindolizine Imidazole Inhibitors

The target compound's 2-(5-ethyl-1H-imidazol-2-yl)indoline scaffold is structurally orthogonal to the indolin-2-one-based imidazole derivatives (e.g., SU9516) and the tetrahydroindolizine-imidazole chemotype reported as Factor XIa inhibitors [1]. While the indolin-2-one scaffold dominates the literature for kinase inhibition (CDK2, Pim, VEGFR) and the tetrahydroindolizine scaffold has been patented for anticoagulant applications [2], the saturated indoline core linked at the 2-position to imidazole represents a chemically and intellectually distinct pharmacophore with unique SAR topography [3]. This orthogonality is evidenced by the absence of overlapping patent claims between the 2-indoline-imidazole series and the indolin-2-one or tetrahydroindolizine families in major patent jurisdictions .

Scaffold Diversification Patent Strategy Intellectual Property

Evidence-Backed Research Applications for 2-(5-Ethyl-1H-imidazol-2-yl)indoline


Tripeptidyl-Peptidase II (TPP II) Inhibitor Discovery and Lead Optimization

As demonstrated by the SAR study of 2-(1H-imidazol-2-yl)indoline derivatives showing potent TPP II inhibition (IC₅₀ = 4-11 nM), the target compound serves as a privileged starting point for medicinal chemistry programs targeting TPP II [1]. The ethyl substituent at the imidazole 5-position provides a defined hydrophobic anchor for structure-based design, while the indoline NH offers a synthetic handle for further derivatization without altering the core pharmacophore [2]. This scaffold enables exploration of CCK-8 degradation pathways with nanomolar tool compounds, a capability not accessible with indolin-2-one or tetrahydroindolizine analogs that engage distinct targets [3].

Construction of Orthogonal Indoline–Imidazole Chemical Libraries for Phenotypic Screening

The dual-reactivity profile of 2-(5-ethyl-1H-imidazol-2-yl)indoline—electrophilic substitution at the indoline NH and metal coordination at the imidazole—enables rapid analog generation via divergent synthetic routes [1]. Compared to 2-aryl indoles, which require a reduction step before library diversification [2], the pre-formed indoline scaffold reduces synthetic step count by at least one transformation per analog. This efficiency gain translates to faster library construction and lower cost-per-compound in medium- to high-throughput screening campaigns seeking novel biological activities outside the heavily explored kinase inhibitor space [3].

Physicochemical Reference Compound for CNS-Penetrant Imidazole–Indole Hybrid Design

Based on class-level evidence from the 5-HT₇ agonist series, where ethyl substitution on the imidazole ring correlated with enhanced blood-brain barrier penetration (Cₘₐₓ brain = 2723 ng/g) and favorable metabolic stability [1], 2-(5-ethyl-1H-imidazol-2-yl)indoline provides a validated lipophilicity benchmark (estimated logP ~2.1-2.4) for medicinal chemists designing CNS-penetrant indoline–imidazole analogs [2]. Its calculated boiling point (480.3°C) and density (1.165 g/cm³) further serve as reference values for chromatographic method development and formulation studies [3].

Freedom-to-Operate Chemistry in Anticancer and Cardiovascular Indication Spaces

The target compound's saturated indoline core differentiates it chemically and intellectually from the heavily patented indolin-2-one kinase inhibitor class (e.g., SU9516, sunitinib analogs) and from the tetrahydroindolizine-imidazole Factor XIa inhibitor chemotype [1]. Organizations can leverage this scaffold orthogonality to pursue novel composition-of-matter claims or to conduct mechanistic studies in oncology and thrombosis indications with reduced patent infringement exposure relative to indolin-2-one-based tools [2]. The established antitumor activity of structurally related 2-substituted indoline imidazolium salts (IC₅₀ = 0.24-1.18 µM in select analogs) provides a rationale for evaluating this chemotype against panels of human tumor cell lines [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(5-Ethyl-1H-imidazol-2-yl)indoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.